molecular formula C20H16ClN3O4 B4512242 4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B4512242
M. Wt: 397.8 g/mol
InChI Key: DNOZALKSRNFRKD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOZALKSRNFRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.

    Amidation: The final step involves the amidation of the acetylated pyridazinone with 4-aminomethylbenzoic acid under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₂₁H₁₉ClN₃O₅
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name: 4-[[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
  • Key Features: A pyridazinone core substituted with a 4-chlorophenyl group at position 2. An acetylated amino linker connects the pyridazinone to a benzoic acid moiety at the para position.

Its benzoic acid group enhances solubility compared to ester analogs, while the 4-chlorophenyl substituent may improve target affinity .

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit diverse bioactivities influenced by substituents and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activities References
Target Compound : 4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid 4-Chlorophenyl, benzoic acid 393.4 Osteoclast modulation, bone metabolism
Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Methyl ester instead of benzoic acid 410.83 Cholinesterase inhibition, anticancer
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid 3-Methoxyphenyl, butanoic acid Not reported Anti-inflammatory, antitumor
4-({[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide Morpholine moiety, benzamide Not reported Enzyme/receptor modulation
4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide 4-Fluoro-2-methoxyphenyl Not reported Enhanced lipophilicity, anticancer
N-{[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine Beta-alanine chain Not reported Neuroprotective effects

Functional Group Impact on Bioactivity

Benzoic Acid vs. Ester Derivatives
  • The target compound’s benzoic acid group improves aqueous solubility and ionic interactions with biological targets compared to methyl ester analogs (e.g., ’s compound). However, esters exhibit higher cell membrane permeability due to increased lipophilicity .
Substituent Effects on the Aromatic Ring
  • Methoxy Groups : 3- or 4-Methoxy substituents () alter electronic properties and metabolic stability, with 3-methoxy linked to anti-inflammatory activity .
  • Fluorine : Fluorinated analogs () show increased metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Linker Modifications
  • Acetyl Amino Methyl vs. Beta-Alanine/Glycine Chains: Shorter linkers (e.g., acetyl amino methyl) may restrict conformational flexibility, while beta-alanine or glycine-glycine chains () extend interaction with targets like proteases or neurotransmitter receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

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